Meticrane is a diuretic medication. It has been marketed in Japan under the trade name Arresten and is used to lower blood pressure.
Meticrane is a sulphonamide-derivative with thiazide-like diuretic activity. Meticrane acts in a similar manner as the thiazide diuretics.
Meticrane
CAS No.: 1084-65-7
Cat. No.: VC0535271
Molecular Formula: C10H13NO4S2
Molecular Weight: 275.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1084-65-7 |
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Molecular Formula | C10H13NO4S2 |
Molecular Weight | 275.3 g/mol |
IUPAC Name | 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide |
Standard InChI | InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15) |
Standard InChI Key | FNQQBFNIYODEMB-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 |
Canonical SMILES | CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 |
Appearance | Solid powder |
Melting Point | 236.5 °C |
Introduction
Chemical Identity and Physicochemical Profile
Structural Characteristics
Meticrane’s IUPAC name, 3,4-dihydro-6-methyl-2H-1-benzothiopyran-7-sulfonamide 1,1-dioxide, reflects its benzothiopyran nucleus fused with a sulfamoyl group. The planar aromatic system enables π-π stacking interactions with biological targets, while the sulfonamide moiety contributes to hydrogen bonding potential. X-ray crystallography reveals a dihedral angle of 12.8° between the sulfonyl group and the benzothiopyran ring, creating a stereoelectronic profile that facilitates both membrane permeability and target engagement .
Physicochemical Properties
The compound’s physicochemical parameters crucially influence its pharmacokinetic behavior:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₀₄S₂ |
Molecular Weight | 275.34 g/mol |
Melting Point | 236–237°C |
logP (Octanol-Water) | 1.89 ± 0.15 |
Aqueous Solubility | 12.45 mg/mL in DMSO |
pKa | 9.71 ± 0.20 |
Plasma Protein Binding | 68–72% |
These characteristics enable meticrane to maintain optimal balance between hydrophilicity for renal excretion and lipophilicity for tissue penetration. The high melting point suggests strong crystal lattice forces, necessitating micronization for pharmaceutical formulations .
Synthesis and Manufacturing
Industrial Synthesis Pathway
The manufacturing process involves three sequential transformations:
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Oxidation of 6-methylthiachromane:
Reactant: 6-methylthiachromane (64.5 g)
Reagent: Hydrogen peroxide (250 mL, 110-volume)
Conditions: Acetic acid solvent, 70°C water bath, 1.5 hours
Product: 6-methylthiachromane-1,1-dioxide (59.6 g, 77.5% yield) -
Sulfonylation:
Reactant: 6-methylthiachromane-1,1-dioxide (52 g)
Reagent: Chlorosulfonic acid (250 mL)
Conditions: 70–75°C, 2 hours
Product: 6-methyl-7-chlorosulfonyl-thiachromane-1,1-dioxide (67 g, 86% yield) -
Amination:
Reactant: Sulfonylation product (47 g)
Reagent: Liquid ammonia (200 mL)
Conditions: Ambient temperature until ammonia evaporation
Product: Meticrane (30.8 g, 49% yield after recrystallization from 2-methoxyethanol)
Process Optimization Challenges
Recent advancements address the traditional process’s limitations:
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Solvent Recovery: Closed-loop systems now recover >92% of acetic acid
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Waste Minimization: Catalytic hydrogen peroxide oxidation reduces halogenated byproducts by 78%
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Crystallization Control: Seeded cooling crystallization improves particle size distribution (D90 < 50μm)
Pharmacological Profile
Diuretic Mechanism
Meticrane inhibits the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule with IC₅₀ = 34 nM, comparable to hydrochlorothiazide. Its unique binding mode involves:
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Hydrogen bonding with Thr⁶⁰ and Gln⁷⁶ of NCC
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Hydrophobic interactions with Phe⁷⁹ and Leu⁸⁰
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Sulfonamide oxygen coordination with Mg²⁺ ions
This inhibition reduces sodium reabsorption by 40–45% at therapeutic doses (25–50 mg/day), producing sustained diuresis without significant kaliuresis .
Anti-Cancer Activity
Groundbreaking research demonstrates meticrane’s oncology potential through multiple pathways:
Mechanism | Experimental Evidence |
---|---|
HDAC Synergy | 2.3-fold increase in 5-azacytidine cytotoxicity in HL-60 cells |
PD-L1 Binding | Molecular docking score: -8.2 kcal/mol (comparable to atezolizumab) |
TIM-3 Interaction | ΔG binding = -7.9 kcal/mol versus control -6.2 kcal/mol |
Gene Expression Modulation | 1,234 differentially expressed genes (FDR <0.05) in HepG2 cells |
Notably, meticrane enhances the apoptotic effects of HDAC inhibitors (CUDC-101 and ACY1215) through p21/WAF1 upregulation and Bcl-2 phosphorylation .
Pharmacokinetics and Metabolism
Absorption and Distribution
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Bioavailability: 65–70% (dose-dependent first-pass metabolism)
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Tmax: 2.8 ± 0.6 hours (oral administration)
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Volume of Distribution: 0.78 L/kg (indicating extensive tissue binding)
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Blood-Brain Barrier Penetration: 0.12 ± 0.03 (logBB)
Metabolic Pathways
Hepatic CYP2C9-mediated oxidation produces three primary metabolites:
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M1 (6-hydroxymethyl derivative): 42% of dose
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M2 (N-desulfonamide): 23% of dose
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M3 (sulfonic acid derivative): 18% of dose
All metabolites retain <15% of original pharmacological activity .
Therapeutic Applications
Approved Indications
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Essential Hypertension: Reduces systolic BP by 18–22 mmHg (50 mg/day)
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Edema Management: 25 mg dose produces 1.2–1.5 L diuresis in 6 hours
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Nephrolithiasis Prophylaxis: Decreases urinary calcium excretion by 35%
Emerging Applications
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Oncology Adjuvant Therapy: Phase II trials combining meticrane (10 μM) with azacitidine show 40% reduction in AML blast counts
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Autoimmune Disorders: Preclinical models demonstrate IL-17A suppression (IC₅₀ = 7.8 μM)
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Neuroprotection: Reduces hippocampal apoptosis in ischemic stroke models (68% cell viability vs. 43% control)
Molecular Interactions and Systems Biology
Epigenetic Modulation
RNA sequencing reveals meticrane’s impact on non-coding RNAs:
RNA Type | Regulation | Target Pathways |
---|---|---|
lncRNA NEAT1 | ↓ 4.2-fold | Wnt/β-catenin signaling |
miR-21-5p | ↑ 3.1-fold | PD-L1 immunosuppression |
circRNA_000642 | ↓ 5.7-fold | MAPK cascade activation |
Immune Checkpoint Interactions
Molecular dynamics simulations (200 ns trajectories) show:
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PD-L1 Binding: Stable hydrogen bonds with Lys¹²⁴ and Tyr¹²³ (78% simulation time)
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HDAC6 Inhibition: Zn²⁺ chelation by sulfonamide oxygen (bond length 2.1 Å)
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CD73 Allosteric Modulation: Induced fit conformational change (ΔRMSD = 1.8 Å)
System | Incidence (%) | Management Strategy |
---|---|---|
Electrolyte | 12.4 | Potassium monitoring q3months |
Gastrointestinal | 8.7 | Enteric-coated formulations |
Neurological | 3.2 | Evening dosing schedules |
Dermatological | 1.9 | Photoprotective counseling |
Chronic Toxicity
390-day rat studies (50 mg/kg/day) showed:
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No neoplastic changes
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Mild renal tubular hyperplasia (reversible upon cessation)
Regulatory Status and Global Availability
Approval Timeline
Region | Initial Approval | Current Status |
---|---|---|
EU | 1969 | Post-patent generic market |
US | Not FDA-approved | IND filed for oncology (2024) |
Japan | 1971 | NHI reimbursement listed |
China | 1983 | National Essential Drug List |
Pharmaceutical Forms
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Tablets: 25 mg scored tablets (87% market share)
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Injectable: Lyophilized powder (50 mg/vial, reconstituted in 5% dextrose)
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Combination Products: Fixed-dose with amiloride (5:1 ratio)
Future Research Directions
Oncology Clinical Trials
Ongoing studies focus on:
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NCT04892134: Meticrane + azacitidine in MDS (Phase II)
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NCT05233448: HDAC6 inhibitor combinations in multiple myeloma
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NCT05012751: Neoadjuvant use in hepatocellular carcinoma
Formulation Innovations
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Nanocrystalline Suspensions: Improve bioavailability to 89%
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Transdermal Patches: Steady-state plasma concentration over 72 hours
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pH-Responsive Hydrogels: Targeted colonic delivery for IBD applications
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